2-(Bromomethyl)-6-methoxypyridine

Beschreibung

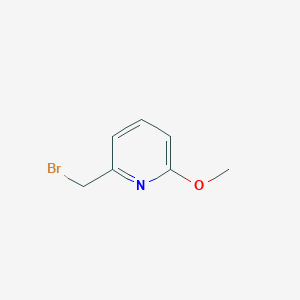

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWDFGQAXHSIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435292 | |

| Record name | 2-(Bromomethyl)-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156094-63-2 | |

| Record name | 2-(Bromomethyl)-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Based Bromomethyl Compounds in Organic Synthesis

Pyridine-based bromomethyl compounds are a class of highly valuable reagents in organic synthesis, primarily due to the dual reactivity offered by the pyridine (B92270) ring and the bromomethyl group. The pyridine nucleus itself is a key structural motif in a vast array of biologically active molecules and functional materials. nih.gov Its nitrogen atom can act as a base, a nucleophile, and a ligand for metal coordination, making it a versatile component in synthesis. youtube.com

The introduction of a bromomethyl (-CH₂Br) group onto the pyridine ring provides a reactive electrophilic site. This allows for a variety of nucleophilic substitution reactions, enabling the straightforward attachment of the pyridyl moiety to other molecules. researchgate.net This functionality is crucial for creating more complex molecular architectures. For instance, these compounds serve as key building blocks for constructing sophisticated ligands designed to chelate metal ions. mdpi.com Such ligands are instrumental in the field of biomimetic chemistry, where scientists aim to replicate the function of metal-containing enzymes like oxygenases or hemocyanin. mdpi.com

Furthermore, the bromine atom on the pyridine ring itself (in compounds like 2-bromo-6-(chloromethyl)pyridine) offers a site for subsequent chemical modifications, such as cross-coupling reactions, after the initial tethering via the halomethyl group. mdpi.com This multi-faceted reactivity makes bromomethyl pyridines powerful tools for developing new pharmaceuticals, catalysts, and advanced materials. mdpi.comacs.org Their importance is underscored by their frequent use in synthesizing compounds for anticancer research and other medicinal applications. nih.gov

Current Research Landscape and Emerging Trends Pertaining to 2 Bromomethyl 6 Methoxypyridine

Strategic Approaches for the Synthesis of this compound

The primary route to this compound involves the bromination of its precursor, 2-methyl-6-methoxypyridine. The key transformation is the selective bromination of the methyl group attached to the pyridine ring, a reaction type known as benzylic bromination due to the analogous reactivity of methyl groups on a benzene (B151609) ring.

Optimizing the bromination of 2-methyl-6-methoxypyridine is crucial for maximizing yield and minimizing the formation of byproducts, such as di-bromo isomers or compounds with bromine substitution on the pyridine ring itself. google.com

The most common and effective method for the benzylic bromination of 2-methyl-6-methoxypyridine is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgorganicchemistrytutor.com This reaction typically proceeds via a free radical mechanism. wikipedia.orgmissouri.edu

The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under reflux in a non-polar solvent like anhydrous carbon tetrachloride (CCl4). wikipedia.orgmissouri.edu Light irradiation can also be used to facilitate radical formation. missouri.edu The stability of the resulting benzylic radical intermediate at the 2-position of the pyridine ring makes this pathway highly selective for the desired product. organicchemistrytutor.commissouri.edu

Key to the success of this reaction is maintaining anhydrous conditions, as the presence of water can lead to hydrolysis of the product. missouri.edu The use of freshly recrystallized NBS is also recommended to avoid side reactions that can be caused by impurities. missouri.edu

Table 1: Conditions for NBS-Initiated Bromination

| Parameter | Condition | Rationale |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br2, minimizing side reactions. organicchemistrytutor.com |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction. wikipedia.org |

| Solvent | Anhydrous CCl4 | Non-polar solvent that facilitates the radical pathway. missouri.edu |

| Conditions | Reflux, Irradiation | Provides energy for radical formation. missouri.edu |

While NBS is the preferred reagent, other brominating agents can be used. Direct use of molecular bromine (Br2) can lead to a mixture of mono- and di-bromo isomers and is often slower, requiring higher temperatures. google.com 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents another alternative, which can be more economical and selective under specific conditions. google.com

Electrophilic bromination of the pyridine ring itself is also possible but generally requires harsh conditions, such as fuming sulfuric acid, and leads to substitution on the ring rather than the methyl group. researchgate.net For instance, bromination of pyridine in fuming sulfuric acid typically yields 3-bromopyridine. researchgate.net Therefore, electrophilic bromination is not a direct route to this compound from 2-methyl-6-methoxypyridine.

Regioselectivity in the synthesis of substituted pyridines is a significant challenge. In the context of this compound, the primary concern is achieving selective bromination at the methyl group (the "benzylic" position) without affecting the aromatic pyridine ring. The use of radical conditions with NBS, as described in the Wohl-Ziegler reaction, is the key strategy to ensure this specific regioselectivity. wikipedia.org

When considering substitutions on the pyridine ring itself, the directing effects of existing substituents play a crucial role. However, for the synthesis of the target compound, the focus remains on the side-chain functionalization. Isomer control becomes more complex if the starting materials are not pure or if reaction conditions are not carefully controlled, potentially leading to bromination at other positions on the ring or multiple brominations. nih.govrsc.org The "halogen dance" isomerization, where a halogen atom migrates around the aromatic ring under basic conditions, is a known phenomenon in pyridine chemistry that highlights the potential for isomer scrambling if conditions are not optimal. nih.govrsc.org

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. uniroma1.itedu.krd This involves several considerations:

Waste Prevention: Designing syntheses to minimize waste is a core principle. uniroma1.it The high selectivity of the NBS bromination contributes to this by reducing the formation of unwanted byproducts. researchgate.net

Use of Safer Solvents: Traditional solvents like carbon tetrachloride are hazardous. missouri.edu Green chemistry encourages the use of safer alternatives. Research into solvent-free reactions or the use of more environmentally benign solvents is an active area. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. edu.krd While the initiator in the Wohl-Ziegler reaction is used in catalytic amounts, exploring other catalytic systems could further improve the greenness of the synthesis. researchgate.net

Table 2: Green Chemistry Considerations in Synthesis

| Principle | Application to Synthesis |

|---|---|

| Prevention | High-yield, selective reactions to minimize waste. uniroma1.it |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Avoid toxic reagents and solvents like CCl4. missouri.edumdpi.com |

| Designing Safer Chemicals | The final product's properties are inherent, but the synthesis route can be made safer. |

| Safer Solvents and Auxiliaries | Exploring alternatives to halogenated solvents. mdpi.com |

| Design for Energy Efficiency | Use of methods like microwave heating to reduce reaction times and energy input. mdpi.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. edu.krd |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. |

| Catalysis | Use of catalytic radical initiators. edu.krd |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the product. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction to prevent byproduct formation. edu.krd |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or fires. edu.krd |

Optimization of Bromination Reactions from Pyridine Precursors

Reactivity Profiles and Mechanistic Insights

This compound is a reactive compound due to the presence of the bromomethyl group. The bromine atom is a good leaving group, making the benzylic carbon atom susceptible to nucleophilic attack. This reactivity is central to its utility as a synthetic intermediate.

The compound readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. For example, it can react with amines to form aminomethyl-pyridines, with alkoxides to form ethers, and with cyanide to form nitriles. These reactions provide a straightforward method for introducing the 2-(6-methoxypyridyl)methyl moiety into larger molecules.

Mechanistic studies on related pyridine derivatives provide insights into the factors governing its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methoxy group influence the electron density of the ring and the reactivity of the side chain. Computational studies on similar structures, such as 2-PAM analogs, show that substituents on the pyridine ring can significantly alter the charge distribution and nucleophilicity of reactive centers. nih.gov For this compound, the methoxy group at the 6-position increases electron density on the ring, which can subtly influence the electrophilicity of the benzylic carbon.

Nucleophilic Substitution Chemistry of the Bromomethyl Moiety

The primary mode of reactivity for this compound involves the displacement of the bromide ion by a variety of nucleophiles. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack.

The reaction of this compound with nitrogen-based nucleophiles provides a direct route to a range of nitrogen-containing heterocyclic compounds. For instance, primary and secondary amines readily displace the bromide to form the corresponding aminomethylpyridines. In a related synthesis, methylamine (B109427) has been reacted with 2,6-dibromopyridine (B144722) under heat and pressure to produce 2-bromo-6-methylaminopyridine, demonstrating a similar nucleophilic substitution pathway. georgiasouthern.edu This method achieved a 54.1% yield for the mono-substituted product. georgiasouthern.edu

Organic azides are also effective nucleophiles in reactions with bromomethylpyridines. nih.govnih.gov The resulting azidomethylpyridines are versatile intermediates that can undergo further transformations, such as reduction to primary amines or participation in cycloaddition reactions. nih.govmdpi.com For example, a continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles, which involves an initial reaction to form a 2-(bromomethyl)oxazole intermediate that is subsequently treated with sodium azide. nih.gov While not directly involving this compound, this illustrates a general and efficient method for introducing the azido (B1232118) group. nih.gov The reaction of ortho-substituted aryl azides with strong acids can lead to the formation of fused nitrogen heterocycles. researchgate.net

Tetrazoles, which are important scaffolds in medicinal chemistry, can also be alkylated using this compound. The nitrogen atoms of the tetrazole ring act as nucleophiles, leading to the formation of N-alkylated tetrazole derivatives.

A summary of representative reactions with nitrogen nucleophiles is presented below:

| Nucleophile | Reagent | Product Type | Yield (%) | Reference |

| Methylamine | 2,6-Dibromopyridine | 2-Bromo-6-methylaminopyridine | 54.1 | georgiasouthern.edu |

| Sodium Azide | 2-(Bromomethyl)oxazole | 2-(Azidomethyl)oxazole | Good | nih.gov |

Alkoxides, generated from alcohols, and thiols or their corresponding thiolates are excellent nucleophiles for the substitution of the bromide in this compound. These reactions lead to the formation of ether and thioether linkages, respectively.

The reaction with alkoxides provides a straightforward method for the synthesis of alkoxy-methylpyridine derivatives. These reactions are typically carried out in the presence of a base to deprotonate the alcohol, thereby increasing its nucleophilicity.

Thiols are potent nucleophiles and react readily with this compound to form the corresponding thioethers. researchgate.netyoutube.com The high nucleophilicity of the sulfur atom allows these reactions to proceed under mild conditions. researchgate.net A general method for the bromomethylation of thiols using paraformaldehyde and HBr/AcOH has been developed, highlighting the utility of bromomethyl compounds as electrophiles for sulfur nucleophiles. nih.gov The resulting α-bromomethyl sulfides are themselves useful synthetic intermediates. nih.gov The reaction of thiols with mild oxidizing agents like bromine can lead to the formation of disulfides. youtube.com

The table below summarizes typical reactions with oxygen and sulfur nucleophiles:

| Nucleophile | Reagent | Product Type | Reference |

| Alkoxide | Alcohol/Base | Alkoxymethylpyridine | |

| Thiol | Thiol | Thioether | researchgate.netnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While the bromomethyl group itself is not typically the direct participant in these reactions, the pyridine ring of this compound can be functionalized prior to or after modification of the bromomethyl group. More commonly, related bromo- or chloropyridines are used as substrates in these coupling reactions.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method for forming biaryl structures. beilstein-journals.orgnih.govnih.gov For example, the coupling of ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has been studied, demonstrating the regioselectivity of the reaction. beilstein-journals.orgnih.gov The use of trimethyl borate (B1201080) has been shown to enable anhydrous Suzuki-Miyaura cross-coupling reactions of heteroaromatic electrophiles. nih.gov

The Stille coupling utilizes an organotin reagent and an organic halide. This reaction is known for its tolerance of a wide range of functional groups. Stille-type procedures have been employed to synthesize various functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines, which can subsequently be converted to bromomethyl derivatives. acs.org

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This was one of the first cross-coupling reactions to be developed and is particularly useful for synthesizing unsymmetrical biaryls. organic-chemistry.org It has been successfully applied to a variety of aryl and vinyl halides. wikipedia.org

The Hiyama coupling employs an organosilane as the coupling partner. organic-chemistry.orgwikipedia.orgarkat-usa.org A key advantage is the low toxicity and high stability of organosilanes. arkat-usa.org The reaction is typically activated by a fluoride (B91410) source, although fluoride-free methods have been developed. organic-chemistry.orgwikipedia.org Palladium-catalyzed Hiyama coupling has been used to synthesize a variety of biaryl compounds from aryl halides and arylsilanes. nih.govnih.gov

The following table provides an overview of these cross-coupling reactions:

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | References |

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance | beilstein-journals.orgnih.govnih.gov |

| Stille | Organotin | Palladium | Tolerates a wide range of functional groups | acs.org |

| Kumada | Grignard Reagent | Nickel or Palladium | First cross-coupling method, good for biaryls | wikipedia.orgorganic-chemistry.org |

| Hiyama | Organosilane | Palladium | Low toxicity of reagents, fluoride activation | organic-chemistry.orgwikipedia.orgarkat-usa.orgnih.govnih.gov |

Investigation of Elimination Pathways

While nucleophilic substitution is the predominant reaction pathway for this compound, elimination reactions can be a competing process, particularly in the presence of a strong, sterically hindered base. The abstraction of a proton from the bromomethyl group would lead to the formation of a transient ylide or carbene-like species, which could then undergo further reactions. However, specific studies detailing the investigation of elimination pathways for this compound are not extensively reported in the searched literature. The primary focus remains on its utility as an alkylating agent in substitution reactions.

Synthetic Utility and Building Block Applications in Organic Chemistry

Construction of Complex Heterocyclic Systems

The chemical architecture of 2-(bromomethyl)-6-methoxypyridine makes it an ideal precursor for synthesizing more complex heterocyclic structures, particularly those containing a fused pyridine (B92270) ring.

Synthesis of Fused Pyridine Derivatives

A primary application of this compound is in the synthesis of fused bicyclic 5-6 heterocycles, most notably imidazo[1,2-a]pyridines. rsc.org This class of compounds is readily accessible through the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. The bromomethyl group on this compound serves as a key electrophilic site, enabling its use in cyclization reactions to form the imidazole (B134444) ring fused to the parent pyridine. Various synthetic strategies, including condensation reactions, multicomponent reactions, and tandem oxidative couplings, have been developed to construct the imidazo[1,2-a]pyridine (B132010) scaffold. rsc.orgmdpi.com

Another related fused system, imidazo[1,5-a]pyridines, can be prepared through the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org The starting 2-(aminomethyl)pyridine can be synthesized from precursors like this compound via methods such as the Gabriel synthesis. beilstein-journals.org

Incorporation into Biologically Relevant Scaffolds

The fused pyridine derivatives synthesized from this compound are of significant interest due to their prevalence in biologically active molecules. The imidazo[1,2-a]pyridine core is recognized as a "drug prejudice" scaffold because of its wide range of applications in medicinal chemistry. rsc.org These scaffolds are integral to compounds developed for their potential as anticancer, anti-inflammatory, antiviral, and anthelmintic agents. mdpi.comnih.gov

For instance, studies have shown that 6-substituted imidazo[1,2-a]pyridines exhibit potent activity against colon cancer cell lines such as HT-29 and Caco-2. nih.gov The mechanism of action for some of these compounds involves the initiation of apoptosis through the release of cytochrome c and the activation of caspases 3 and 8. nih.gov Furthermore, the versatility of heterocyclic cores allows for their use in creating novel drugs, such as inhibitors of SHP2 phosphatase for cancer treatment and modulators of the FXR nuclear receptor. nih.govgoogle.comgoogle.com The ability to modify such molecules to enhance properties like lipophilicity can lead to improved cytotoxic effects against various cancer cell lines. mdpi.com

Development of Ligands for Coordination Chemistry

The pyridine moiety is a fundamental component in the design of ligands for coordination chemistry, and this compound serves as a valuable starting material for creating sophisticated ligand systems. rsc.orgacs.org The reactive bromomethyl handle allows for the covalent attachment of the methoxypyridine unit to larger molecular frameworks, while the pyridine nitrogen provides a coordination site for a wide range of metal ions.

The electronic properties of the resulting metal complexes can be fine-tuned by substituents on the pyridine ring. The presence of the electron-donating methoxy (B1213986) group on this compound can influence the electron density at the metal center, thereby affecting the catalytic activity and stability of the complex. nih.govacs.org This principle is exploited in the development of catalysts for various chemical transformations. For example, palladium(II) complexes with substituted pyridine ligands have been shown to be effective precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org

Researchers have developed advanced ligand families based on pyridine precursors, such as pyridine dipyrrolides (PDPs) and pyridylidene amides (PYAs). nih.govnih.gov These ligands can form stable complexes with transition metals, actinides, and main group elements, finding use in catalysis, atom transfer reactions, and photochemistry. nih.gov Specifically, iridium complexes featuring C,N-bidentate chelating aryl-PYA ligands have been optimized for water oxidation catalysis, where methoxy substituents on the aryl ring were found to enhance catalytic activity. nih.gov Similarly, Schiff base ligands derived from pyridine precursors form stable complexes with metals like copper(II) and zinc(II), which have applications in bioinorganic chemistry and catalysis. nih.gov

Applications in Materials Science

The utility of this compound extends into the realm of materials science, where its derivatives are used to create functional materials with specific optical and catalytic properties.

Fluorescent Materials

The incorporation of pyridine-containing units into larger molecular or supramolecular structures is a known strategy for creating fluorescent materials. Imidazo[1,2-a]pyridines, which can be synthesized from this compound, are noted for their optical properties and potential applications in organic light-emitting diodes (OLEDs). mdpi.com

Furthermore, pyridyl units are used as foundational building blocks for constructing highly fluorescent metal-organic frameworks (MOFs) and metal-organic macrocycles (MOCs). nih.gov For example, BODIPY-based chromophores functionalized with pyridyl groups act as ligands or pillars that coordinate to metal ions like platinum or zinc. nih.gov The resulting supramolecular structures can exhibit intense fluorescence and have potential uses in light-harvesting and chemical sensing. The synthesis of the necessary pyridyl-functionalized ligands often relies on the reactivity of precursors like this compound.

Other Advanced Materials

Beyond fluorescence, pyridine derivatives are employed in the fabrication of other advanced materials. Surface-confined molecular assemblies (MAs) can be constructed layer-by-layer using pyridine-type compounds and metal-containing cross-linkers. acs.org This technique allows for precise control over the material's structure and properties at the molecular level.

In the field of catalysis, metal complexes featuring pyridine-based ligands are considered advanced materials themselves. As mentioned previously, palladium complexes with pyridine ligands are efficient precatalysts. acs.org The development of such catalytic systems is a significant area of materials research, aiming to create more efficient and selective chemical processes. The modular synthesis of these catalysts often begins with versatile building blocks like this compound.

Exploration of Medicinal Chemistry and Biological Activities

Precursor for the Synthesis of Bioactive Molecules

The reactivity of the bromomethyl group in 2-(Bromomethyl)-6-methoxypyridine allows for its facile incorporation into larger molecular frameworks, making it a valuable intermediate in the synthesis of various bioactive compounds.

Targeting Central Nervous System Agents (e.g., Huperzine A Derivatives)

While direct synthesis of Huperzine A using this compound is not explicitly detailed in the reviewed literature, a closely related compound, 3-bromo-2-(bromomethyl)-6-methoxypyridine, is utilized as a key intermediate in a patented method for synthesizing Huperzine A. This underscores the utility of the this compound scaffold in constructing complex alkaloids with therapeutic potential for neurodegenerative diseases.

Compounds with Potential Antimicrobial and Anticancer Properties

The pyridine (B92270) nucleus is a common feature in many compounds exhibiting antimicrobial and anticancer activities. researchgate.netdntb.gov.uanih.gov The incorporation of a methoxy (B1213986) group can, in some cases, enhance the cytotoxic activity of compounds against various cancer cell lines. mdpi.com Although specific studies on the antimicrobial and anticancer properties of derivatives of this compound are not extensively documented, the general biological profile of pyridine derivatives suggests that compounds derived from this precursor could possess significant potential in these therapeutic areas. researchgate.netsciencepublishinggroup.comnih.gov For instance, various pyridine derivatives have shown potent activity against a range of bacterial and fungal strains. dntb.gov.uanih.gov Similarly, numerous pyridine-based compounds have been investigated for their anticancer effects, targeting various mechanisms within cancer cells. nih.gov

Table 1: Examples of Bioactive Pyridine Derivatives

| Compound Class | Biological Activity | Reference |

| Nicotinic acid benzylidene hydrazide derivatives | Antimicrobial | nih.gov |

| Pyrimidine derivatives | Anticancer | dntb.gov.ua |

| N-alkylated pyridine-based organic salts | Antibacterial and antibiofilm | nih.gov |

| Quinazoline-based pyrimidodiazepines | Anticancer | nih.gov |

Enzyme Modulation and Inhibition Studies

The interaction of small molecules with enzymes is a fundamental aspect of drug action. Pyridine derivatives have been shown to modulate the activity of various enzymes, highlighting another avenue for the therapeutic application of compounds derived from this compound. researchgate.net

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)

Specific studies on the inhibition of Cytochrome P450 enzymes, particularly CYP1A2, by this compound are not available in the current literature. However, the broader class of pyridine derivatives has been studied for their interactions with CYP enzymes. Understanding these interactions is crucial as CYP enzymes play a central role in drug metabolism.

Other Biological Target Interactions

While direct evidence for this compound is limited, related pyridine derivatives have been shown to inhibit other key enzymes. For example, certain 2-substituted-8-methyl-2,3-dihydro-1H-chromeno[3,2-c]pyridine derivatives have demonstrated inhibitory activity against monoamine oxidase-A (MAO-A), an important target in the treatment of depression. nih.gov Additionally, some pyridine derivatives have been investigated as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for designing inhibitors of various enzymes with therapeutic relevance.

Table 2: Enzyme Inhibition by Pyridine Derivatives

| Enzyme Target | Inhibitor Class | Potential Therapeutic Area | Reference |

| Monoamine Oxidase-A (MAO-A) | 2-Cl/Br-substituted-8-methyl-2,3-dihydro-1H-chromeno[3,2-c]pyridines | Depression | nih.gov |

| Cholinesterases (AChE and BChE) | 1,2-DHCP derivative | Alzheimer's Disease | nih.gov |

Application in Drug Discovery Assays

The utility of a chemical compound in drug discovery is not limited to its direct therapeutic potential but also extends to its use as a tool in screening assays. The reactive nature of the bromomethyl group in this compound makes it a candidate for the development of chemical probes and ligands for use in various drug discovery assays. For instance, 2-aminopyridine (B139424), a simple pyridine derivative, is considered a valuable moiety for synthesizing diverse biological molecules for screening against various biological targets. rsc.org The principles of using such functionalized pyridines can be extended to this compound for the discovery of new lead compounds.

Assessment of Pan-Assay Interference Compounds (PAINS) Alerts

Pan-Assay Interference Compounds (PAINS) are defined by specific substructural motifs that are known to interfere with bioassays through a variety of mechanisms, rather than by specific, target-directed interactions. researchgate.netwikipedia.org These mechanisms can include nonspecific reactivity, redox cycling, aggregation, and interference with assay detection technologies. researchgate.net The identification of potential PAINS is often achieved using computational filters that flag these problematic substructures, with a widely recognized set of 480 alerts having been described by Baell and Holloway in 2010. bris.ac.uksemanticscholar.org

A critical evaluation of this compound involves a substructural analysis to determine if it possesses any of the recognized PAINS alerts. The structure of this compound features a pyridine ring substituted with a methoxy group at the 6-position and a bromomethyl group at the 2-position. The presence of the 2-(bromomethyl)pyridine (B1332372) moiety is of particular interest due to its potential reactivity.

Despite the presence of a potentially reactive alkyl bromide, a detailed review of the original 480 PAINS alerts reveals that substructures specifically defining 2-(bromomethyl)pyridine or similar benzyl (B1604629) halides are not explicitly listed as common PAINS filters. bris.ac.uk While some PAINS alerts cover certain types of reactive halogens or specific heterocyclic systems, the particular arrangement in this compound does not trigger a specific, named PAINS alert from the foundational list.

It is crucial to note, however, that the PAINS filtering system is a subject of ongoing scientific discussion. nih.govenamine.net Research has indicated that the initial set of PAINS alerts was derived from a limited number of assays and that a significant percentage of the alerts were based on a small number of compounds. enamine.net Consequently, some researchers caution against the overly rigid application of these filters, as it may lead to the premature exclusion of viable drug candidates. nih.govenamine.net Conversely, the absence of a PAINS alert does not definitively prove that a compound is free from assay interference. optibrium.com

Therefore, while this compound is not flagged by the established PAINS filters, a comprehensive assessment would necessitate experimental validation. This could involve testing the compound in a panel of orthogonal assays and counter-screens to empirically determine its potential for non-specific activity or assay interference.

A thorough search of scientific literature and chemical databases does not yield any specific studies that have identified this compound as a Pan-Assay Interference Compound. The assessment is therefore based on a structural comparison with the published PAINS alerts. The key structural feature, the bromomethyl group attached to the pyridine ring, is a potential alkylating agent, which is a characteristic often associated with reactive compounds that can lead to false positives in bioassays. However, this specific substructure is not among the 480 alerts defined by Baell and Holloway. bris.ac.uk

The debate around PAINS is significant. Studies have shown that a majority of compounds containing PAINS alerts are not frequent hitters in all assays, and even some FDA-approved drugs contain substructures that would be flagged as PAINS. wikipedia.orgnih.govenamine.net This highlights the importance of using PAINS alerts as a guide rather than a definitive rule for compound triage.

The following table summarizes the assessment of this compound against PAINS criteria:

| Assessment Criteria | Finding for this compound | Source / Rationale |

| PAINS Filter Match | No specific alert found in the original 480 PAINS filters. | Structural comparison with published PAINS alerts. bris.ac.uk |

| Potential for Reactivity | The bromomethyl group presents a potential for electrophilic reactivity. | General chemical knowledge of alkyl halides. |

| Published PAINS Classification | Not explicitly classified as a PAIN in scientific literature. | Extensive literature and database search. |

| Contextual Considerations | The absence of a PAINS alert is not definitive proof of non-interference. The utility of PAINS filters is debated. nih.govenamine.net | Critical analysis of the PAINS concept. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopy:

The proton NMR (¹H NMR) spectrum of 2-(Bromomethyl)-6-methoxypyridine provides characteristic signals that confirm its structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the following chemical shifts are observed: a singlet for the two protons of the bromomethyl group (-CH₂Br) appears at approximately 4.56 ppm. The three protons of the methoxy (B1213986) group (-OCH₃) resonate as a singlet at around 3.94 ppm. The protons on the pyridine (B92270) ring appear in the aromatic region, with a triplet at approximately 7.55 ppm corresponding to the proton at the 4-position, and two doublets at approximately 7.32 ppm and 6.99 ppm for the protons at the 3- and 5-positions, respectively spectrabase.com.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH₂Br | 4.56 | Singlet |

| -OCH₃ | 3.94 | Singlet |

| Pyridine-H4 | 7.55 | Triplet |

| Pyridine-H3 | 7.32 | Doublet |

| Pyridine-H5 | 6.99 | Doublet |

¹³C NMR Spectroscopy:

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₇H₈BrNO), the calculated monoisotopic mass is 200.97893 Da bldpharm.com. The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the loss of the bromine atom, leading to a fragment at [M-Br]⁺. Another potential fragmentation would be the cleavage of the methoxy group, resulting in a fragment at [M-OCH₃]⁺. Further fragmentation of the pyridine ring could also occur.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺ | 200.979 / 202.977 | Molecular ion with characteristic Br isotope pattern |

| [M-Br]⁺ | 122.060 | Loss of bromine atom |

| [M-OCH₃]⁺ | 170.973 / 172.971 | Loss of methoxy group with Br isotope pattern |

X-ray Crystallography of this compound Derivatives for Solid-State Conformation and Intermolecular Interactions

While the crystal structure of this compound itself is not described in the searched literature, the analysis of its derivatives provides valuable information about the conformational preferences and non-covalent interactions that govern its packing in the solid state.

The crystal structure of the closely related compound, 2,6-bis(bromomethyl)pyridine, reveals important structural features. In this molecule, the C-Br vectors of the bromomethyl groups are oriented on opposite sides of the pyridine ring and are nearly perpendicular to its plane. The crystal packing is characterized by π-π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.778 Å. Additionally, short bromine-bromine contacts of 3.6025 Å are observed between pairs of inversion-related molecules bldpharm.com.

Studies on other substituted pyridine derivatives show that the substitution pattern can significantly influence the crystal packing and the resulting photophysical properties. The interplay of hydrogen bonding, halogen bonding, and π-stacking interactions, dictated by the nature and position of the substituents, leads to diverse supramolecular architectures bas.bgtcichemicals.com. For instance, in some 2-methoxypyridine (B126380) derivatives, the planarity of the molecule can be distorted, and the bond lengths within the pyridine ring can indicate partial double bond character, suggesting delocalization of π-electrons.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental characteristics of 2-(Bromomethyl)-6-methoxypyridine. These calculations provide a detailed picture of the molecule's electronic landscape and are instrumental in predicting its chemical behavior.

DFT calculations are frequently employed to determine the optimized molecular structure and electronic properties of pyridine (B92270) derivatives. nih.govderpharmachemica.com For instance, studies on related pyridine compounds using the B3LYP functional with basis sets like 6-311G(d,p) have successfully predicted geometric parameters such as bond lengths and angles. derpharmachemica.comresearchgate.netresearchgate.net These computational approaches also allow for the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. derpharmachemica.com A larger HOMO-LUMO gap generally suggests higher stability. derpharmachemica.com

Molecular electrostatic potential (MESP) maps are another valuable output of quantum chemical calculations. They illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions. scispace.com

Table 1: Calculated Electronic Properties of a Related Pyridine Derivative (Note: Data presented is for a structurally related compound, 2,6-bis(bromomethyl)pyridine, as a representative example of the types of properties calculated for pyridine derivatives.)

| Property | Calculated Value | Method |

| Total Energy | -5474.0925 a.u. | B3LYP/6-311G(d,p) |

| Dipole Moment | 4.2863 Debye | B3LYP/6-311G(d,p) |

| HOMO Energy | ||

| LUMO Energy | ||

| HOMO-LUMO Gap | 4.65 eV | B3LYP/6-311G(d,p) |

This table is for illustrative purposes and shows the kind of data generated for similar molecules. Specific values for this compound would require dedicated calculations.

The electronic properties derived from DFT calculations are instrumental in predicting the reactivity of this compound. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The MESP map further refines these predictions by visualizing the regions most susceptible to interaction with other chemical species. scispace.com

Furthermore, computational methods can be used to trace reaction paths and elucidate mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility of a proposed reaction pathway. This approach has been successfully used to study various reactions involving pyridine derivatives, providing insights that are often difficult to obtain through experimental means alone. weizmann.ac.il For example, DFT calculations can help understand the behavior of the bromomethyl group in nucleophilic substitution reactions, a key aspect of the chemistry of this compound. derpharmachemica.com

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable arrangements of its atoms. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

Although specific MD simulation studies on this compound are not widely published, the methodology is well-established for studying similar organic molecules. These simulations can predict how the molecule might behave in different solvent environments and how it might bind to a protein's active site.

In Silico Prediction of Structure-Activity Relationships (SAR)

In silico methods are increasingly used to predict the structure-activity relationships (SAR) of chemical compounds. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, understanding its SAR is crucial. nih.gov

Computational tools can be used to generate a series of virtual derivatives of this compound and predict their biological activity based on their structural features. This process, often referred to as quantitative structure-activity relationship (QSAR) modeling, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired properties. The development of novel bioactive pyridine derivatives often involves SAR and molecular docking studies to understand their potential as therapeutic agents. nih.gov

Future Perspectives and Research Directions

Innovation in Synthetic Strategies for Enhanced Efficiency

Future innovations are likely to focus on several key areas. The exploration of catalytic methods presents a significant opportunity. For instance, the use of copper-catalyzed reactions for the selective preparation of 2-bromo-6-substituted pyridines could be adapted and optimized for the synthesis of 2-(bromomethyl)-6-methoxypyridine, potentially offering higher selectivity and milder reaction conditions compared to traditional methods. nih.gov

Furthermore, the principles of green chemistry are expected to play a more prominent role in the synthesis of this compound. This includes the development of processes that utilize less hazardous solvents, reduce energy consumption, and minimize the generation of byproducts. Research into green chemistry approaches for synthesizing related methoxypyridine derivatives has already shown promise and could be extended to the target molecule. nih.gov

The adoption of flow chemistry represents another exciting frontier. Continuous flow processes can offer superior control over reaction parameters, leading to improved safety, consistency, and scalability of production. bohrium.comresearchgate.netnih.gov The inherent advantages of flow chemistry, such as enhanced heat and mass transfer, could be particularly beneficial for exothermic bromination reactions often employed in the synthesis of such compounds.

Broadening the Scope of Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the electrophilic nature of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. Future research will likely focus on expanding the repertoire of its synthetic transformations and applications.

A significant area of exploration lies in its use in cross-coupling reactions . While the bromomethyl group is the primary reactive site, the pyridine (B92270) ring itself can be further functionalized. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could be employed to introduce a wide variety of substituents at different positions on the pyridine ring, leading to a diverse library of novel compounds.

Moreover, the application of this compound as a key building block in the synthesis of complex pharmaceutical intermediates is an area of active investigation. researchgate.netnih.govmdpi.com Its ability to introduce the 6-methoxypyridin-2-ylmethyl moiety into larger molecules is of particular interest, as this structural motif is found in a number of biologically active compounds. For example, derivatives of this compound have been utilized in the synthesis of gamma-secretase modulators, which are being investigated for the treatment of Alzheimer's disease. arxiv.org

The exploration of this compound in multi-component reactions (MCRs) also holds considerable potential. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. Integrating this compound into novel MCR protocols could provide access to a wide range of structurally diverse heterocyclic compounds with potential biological activity.

Identification of Novel Therapeutic Applications and Biological Targets

The structural motifs present in this compound and its derivatives make it a promising scaffold for the discovery of new therapeutic agents. Future research will be directed towards identifying novel biological targets and exploring a wider range of therapeutic applications.

The versatility of this compound allows for its use as a starting material in the synthesis of a diverse array of molecules that can be screened for various biological activities. nih.gov Vendor information suggests that derivatives of this compound have been investigated in the context of several biological targets, including those relevant to cancer (such as WRN, USP1, SOS1, SHP2, PRMT5, Polθ, PARP, p53, KRAS, KIF18A, HPK1, EZH2, EGFR, CDK) and inflammation/immunology (such as NLRP3, JAK, IRAK4, IL-17A), as well as metabolic diseases (like GLP-1R). nih.gov

A key research direction will be the systematic synthesis and biological evaluation of libraries of compounds derived from this compound. This will involve reacting the bromomethyl group with a wide range of nucleophiles to introduce diverse functional groups and side chains. These libraries can then be screened against a panel of biological targets to identify new lead compounds for drug discovery programs.

Furthermore, understanding the structure-activity relationships (SAR) of these derivatives will be crucial. By systematically modifying the structure of the parent compound and assessing the impact on biological activity, researchers can gain insights into the key molecular features required for interaction with specific biological targets. This knowledge will guide the design of more potent and selective therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the process of drug discovery and chemical synthesis, and the development of novel compounds from this compound is no exception.

Machine learning models can be trained to predict the outcome and optimal conditions for reactions involving this compound. researchgate.netnih.gov By learning from existing reaction data, these models can predict the most suitable catalysts, solvents, temperatures, and other parameters to maximize the yield and purity of the desired products, thereby accelerating the experimental workflow. nih.gov

Furthermore, in silico design and virtual screening techniques powered by AI can be used to design novel bioactive molecules based on the this compound scaffold. nih.govnih.gov By building computational models of biological targets, researchers can virtually screen large libraries of potential derivatives to identify those with the highest predicted binding affinity and desired pharmacological properties. This approach can significantly reduce the time and cost associated with the early stages of drug discovery by prioritizing the synthesis and testing of the most promising candidates. One study has already demonstrated the use of artificial intelligence to design novel pyridine derivatives with potential antidiabetic and antiproliferative activities. nih.gov

The synergy between computational and experimental approaches will be key. AI and ML can guide the design and synthesis of new compounds, while experimental data will be used to refine and improve the predictive models, creating a powerful feedback loop for accelerated discovery.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(Bromomethyl)-6-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via bromination of 6-methoxypicoline derivatives. For example, Herzon et al. () used 3-bromo-2-(bromomethyl)-6-methoxypyridine as a key intermediate in the synthesis of (–)-huperzine A, prepared via bromotrimethylsilane-mediated bromination under controlled heating (60–80°C). Yield optimization requires inert atmospheres (N₂ or Ar) to prevent oxidation and careful stoichiometric control of brominating agents. Characterization via (δ 4.5–5.0 ppm for CH₂Br) and GC-MS is recommended to confirm purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : shows distinct signals for the bromomethyl group (δ ~4.6 ppm, singlet) and methoxy group (δ ~3.9 ppm, singlet). confirms the quaternary carbon adjacent to bromine (δ ~30–35 ppm) .

- Mass Spectrometry : ESI-MS typically exhibits a molecular ion peak at m/z 202.05 (M+H⁺) .

- Melting Point : Reported mp ranges from 34–39°C (lit.), with deviations indicating impurities .

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl moiety is highly electrophilic, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). For instance, in Pd-catalyzed cross-couplings (), it participates in enolate heteroarylation to form bicyclic frameworks. Reactivity is enhanced in polar aprotic solvents (e.g., DMF, THF) with bases like K₂CO₃ to neutralize HBr byproducts. Competing elimination (to form alkenes) can occur at elevated temperatures (>80°C), necessitating kinetic control .

Advanced Research Questions

Q. What strategies optimize enantioselective applications of this compound in asymmetric catalysis?

- Methodological Answer : Chiral phosphine ligands (e.g., MeO-BoQPhos in ) are critical for asymmetric induction. For example, in Pd-catalyzed cyclizations, ligand-to-metal ratio (1:1–1:2) and solvent polarity (e.g., toluene vs. DCM) significantly impact enantiomeric excess (ee). Screening chiral auxiliaries (e.g., BINOL derivatives) and monitoring ee via chiral HPLC (e.g., Chiralpak® columns) are recommended .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual HBr) or solvent effects. Systematic approaches include:

- Control Experiments : Compare reactivity in rigorously dried solvents (e.g., molecular sieves in THF) vs. non-dried conditions.

- Kinetic Profiling : Use in situ FTIR or reaction calorimetry to track intermediate formation.

- Computational Modeling : DFT studies (e.g., Gaussian 09) can predict regioselectivity in competing substitution pathways .

Q. What are the common byproducts in cross-coupling reactions involving this compound, and how are they identified?

- Methodological Answer : Major byproducts include:

- Dehydrohalogenation products : e.g., 2-vinyl-6-methoxypyridine, identified via GC-MS (m/z 135.08, M⁺) .

- Dimerization adducts : Formed via Ullmann-type coupling, detectable by HPLC-UV (retention time shifts) or MALDI-TOF .

Mitigation involves using Pd(0) catalysts (e.g., Pd(PPh₃)₄) with chelating ligands to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.